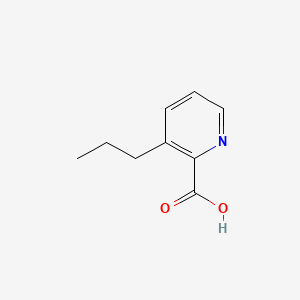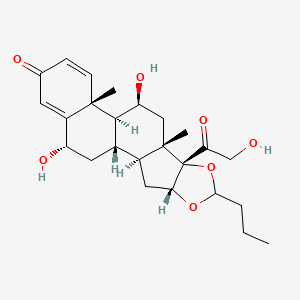
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. It is characterized by the presence of two benzimidazole rings, one of which is substituted with a propyl group and a methyl group, while the other is substituted with a methyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs.
作用机制
Target of Action
The primary target of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is the angiotensin II receptor (AT1 type) . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Biochemical Pathways
The compound’s action on the angiotensin II receptor (AT1 type) affects the renin-angiotensin-aldosterone system (RAAS) , a key regulatory system of cardiovascular function. By blocking the action of angiotensin II, the compound helps to dilate blood vessels, reduce fluid volume, and lower blood pressure .
Pharmacokinetics
As a specific angiotensin ii receptor (at1 type) antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body in a manner similar to other drugs in this class .
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of blood vessels and reduction of fluid volume, leading to a decrease in blood pressure . This makes it a potentially effective treatment for primary, mild to moderate hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is designed to be more environmentally friendly, with higher purity, fewer impurities, and high yield . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 involves several key steps:
Acylation Reaction: The initial step involves the acylation of 2-n-propyl-4-methyl-6-carboxybenzimidazole with an acylating agent such as n-butyryl chloride.
Nitration Reaction: The acylated intermediate undergoes nitration to form 3-methyl-4-butyrylamino-5-nitrobenzoic acid.
Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure reactions to form N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide.
Reduction and Cyclization: Finally, the intermediate undergoes reduction and cyclization to yield 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves controlling reaction temperatures, using hydrophobic media, and employing solid acids to facilitate cyclization . The entire synthesis route is designed to be environmentally friendly, reducing the generation of byproducts and minimizing environmental impact .
化学反应分析
Types of Reactions
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the manufacture of pharmaceuticals and other fine chemicals.
相似化合物的比较
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with a similar therapeutic application in treating hypertension.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole rings, which imparts distinct chemical and biological properties. Its high purity and reduced environmental impact during synthesis make it a valuable intermediate in pharmaceutical production .
属性
IUPAC Name |
4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRSCZVHSZGCS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)






![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)



